1. LinagliptinCompound Description: Linagliptin (8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione) is a FDA-approved medication for type 2 diabetes. It functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor. Linagliptin demonstrates high potency and a long duration of action in inhibiting DPP-4, making it effective for once-daily treatment of type 2 diabetes. [, , , ]Relevance: Both linagliptin and 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione share a core purine-2,6-dione scaffold. Variations arise in the substituents at the 1, 7, and 8 positions. This shared scaffold suggests potential for similar biological activities, particularly in targeting enzymes or receptors that interact with this specific chemical structure.
3. SitagliptinCompound Description: Sitagliptin ((3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one), an FDA-approved drug for type 2 diabetes, acts as a DPP-4 inhibitor. []Relevance: Although structurally distinct from 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione, sitagliptin's classification as a DPP-4 inhibitor highlights a shared therapeutic target. This suggests that the target compound might also possess DPP-4 inhibitory activity, warranting further investigation.
4. AlogliptinCompound Description: Alogliptin (2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile), another FDA-approved medication for type 2 diabetes, functions as a DPP-4 inhibitor. []Relevance: Similar to sitagliptin, while alogliptin differs structurally from 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione, its shared target as a DPP-4 inhibitor points to the possibility of the target compound exhibiting similar activity, warranting further exploration.
5. VildagliptinCompound Description: Vildagliptin is a widely used DPP-4 inhibitor for treating type 2 diabetes. [, ] It shares the therapeutic target of DPP-4 inhibition with Linagliptin (BI 1356), but has a shorter duration of action. [, ]Relevance: While structurally different from 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione, vildagliptin's classification as a DPP-4 inhibitor suggests that the target compound might also possess similar activity. This is because both vildagliptin and the target compound might interact with the active site of DPP-4.
6. SaxagliptinCompound Description: Saxagliptin is a DPP-4 inhibitor used in the treatment of type 2 diabetes. [, ] It exhibits a duration of action intermediate to that of vildagliptin and BI 1356. [] Relevance: While structurally different from 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione, saxagliptin's classification as a DPP-4 inhibitor, alongside vildagliptin and BI 1356, suggests that the target compound might interact with and inhibit DPP-4. Further research is needed to confirm this.
7. 8-[2-[(3-Methoxyphenyl)methylidene]hydrazine-1-yl]-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dioneCompound Description: This compound is identified as a potent protein kinase CK2 inhibitor with an IC50 value of 8.5 μM. []Relevance: Both this compound and 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione belong to the purine-2,6-dione derivatives. The structural similarity, especially within the core scaffold, indicates a possibility that 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione might also possess inhibitory activity against protein kinase CK2. This potential commonality in targeting protein kinases suggests shared structural features could be responsible for their biological activity.
8. 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dioneCompound Description: This compound represents a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor, currently under clinical trials for type 2 diabetes treatment. []Relevance: This compound is structurally identical to Linagliptin and BI 1356. The only difference among these names is the way they are written. The existence of this highly similar compound further strengthens the potential for 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione to exhibit DPP-4 inhibitory activity due to the shared purine-2,6-dione core structure.
9. 7-ethyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dioneCompound Description: This purine derivative is recognized as a potential inhibitor of coronavirus helicases, which are crucial for viral replication and present an attractive target for antiviral drug development. []Relevance: The shared purine-2,6-dione core structure between 7-ethyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione and 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione suggests that the target compound might also possess inhibitory activity against coronavirus helicases. This structural similarity hints at a possible common mechanism of action related to the interaction with viral proteins.
10. 8-[(3R)-3-Aminopiperidin-1-yl]-7-(but-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-I)Compound Description: Identified as an impurity during the Linagliptin synthesis process. []Relevance: Impurity-I is structurally very similar to 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione, sharing the core purine-2,6-dione structure and differing only in the substituents at the 7 and 8 positions. This close structural resemblance suggests a potential for similar chemical properties and potential biological activities.
11. 7-(But-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-8-(piperidin-3-ylamino)-1H-purine-2,6(3H,7H)-dione (Impurity-II)Compound Description: Identified as an impurity during the Linagliptin synthesis process. []Relevance: Impurity-II shares a significant structural similarity with 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione, featuring the same purine-2,6-dione scaffold and a (4-methylquinazolin-2-yl)methyl substituent at the 1 position. The presence of a piperidine ring at the 8 position in both compounds, although with different substitutions, further emphasizes their relatedness.
12. 8-[(R)-3-Aminopiperidin-1-yl]-3-methyl-1,7-bis((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (Impurity-III)Compound Description: Identified as an impurity during the Linagliptin synthesis process. []Relevance: Impurity-III and 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione share the core purine-2,6-dione structure. The presence of a (4-methylquinazolin-2-yl)methyl substituent at the 1 position in both, even though Impurity-III has an additional one at the 7 position, further emphasizes their structural relationship.
13. 8-[(R)-3-Aminopiperidin-1-yl]-1-(but-2-ynyl)-3-methyl-7-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-IV)Compound Description: Identified as an impurity during the Linagliptin synthesis process. []Relevance: Impurity-IV exhibits significant structural similarity to 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione, both having the purine-2,6-dione scaffold and a (4-methylquinazolin-2-yl)methyl substituent at the 7 position. The variation lies in the substituent at position 1.
14. 1,7-Di(but-2-ynyl)-3-methyl-8-[(R)-3-(methyleneamino)piperidin-1-yl]-1H-purine-2,6(3H,7H)-dione (Impurity-V)Compound Description: Identified as an impurity during the Linagliptin synthesis process. []Relevance: Impurity-V and 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione share the core purine-2,6-dione structure. The presence of but-2-ynyl substituents at the 1 and 7 positions in Impurity-V, while the target compound has a (2-chlorophenyl)methyl and a piperazine ring, highlights a degree of structural relatedness.
15. 7-(But-2-ynyl)-8-(dimethylamino)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-VI)Compound Description: Identified as an impurity during the Linagliptin synthesis process. []Relevance: Impurity-VI shares a close structural resemblance to 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione, both featuring the purine-2,6-dione core and a (4-methylquinazolin-2-yl)methyl group at the 1 position. The presence of a small amine substituent at the 8 position in both further strengthens their structural relatedness.
16. 8-[(R)-3-Aminopiperidin-1-yl]-7-[(E)-3-bromobut-2-enyl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-VII)Compound Description: Identified as an impurity during the Linagliptin synthesis process. []Relevance: Impurity-VII displays significant structural similarity to 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione, both sharing the purine-2,6-dione scaffold, a (4-methylquinazolin-2-yl)methyl substituent at the 1 position, and an amino-piperidinyl group at the 8 position. They differ in their substituents at the 7 position.
17. YogliptinCompound Description: Yogliptin is a DPP-4 inhibitor. It is metabolized to (R)-8-(3-hydroxypiperidine- -yl)-7-(but-2-yn-1-yl)-1-((5-fluorobenzo[d]thiazol-2-yl)methyl)-3-methyl- H-purine-2, 6 (3H, 7H)-dione in rats. []Relevance: Yogliptin, similar to 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione, belongs to the class of DPP-4 inhibitors, indicating that both compounds target the same enzyme.
18. (R)-8-(3-hydroxypiperidine- -yl)-7-(but-2-yn-1-yl)-1-((5-fluorobenzo[d]thiazol-2-yl)methyl)-3-methyl- H-purine-2, 6 (3H, 7H)-dioneCompound Description: This compound is the primary metabolite of yogliptin in rats. []Relevance: This metabolite, similar to 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione, contains a purine-2,6-dione core. This structural similarity suggests they might share some pharmacological properties.
19. 8-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazol-4-yl)-1,3-dipropyl-1H-purine-2,6(3H,7H)-dione (Compound 16)Compound Description: This compound is recognized as a highly selective antagonist for the adenosine A2B receptor. [] Relevance: Though structurally distinct, Compound 16's high affinity for the adenosine A2B receptor raises the possibility that 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione, with its variations on the purine core, might also interact with this receptor, albeit with potentially different affinities or activities.
20. 8-(2-hydroxy-ethylamino)-1,3-dimethyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione (F0886-0080)Compound Description: This compound is identified as a potential Zika virus methyltransferase (MTase) inhibitor through computational studies, including structure-based virtual screening, DFT calculations, and molecular dynamics simulations. []Relevance: The shared purine-2,6-dione core structure between F0886-0080 and 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione suggests that the target compound might also interact with and potentially inhibit ZIKV MTase.
21. 1,3-dipropyl-8-(3-benzimidazol-2-yl-methoxy-1-methylpyrazol-5-yl)xanthinesCompound Description: This class of compounds exhibits potent and selective antagonist activity against the A2B adenosine receptor. []Relevance: The structural similarity between these xanthine derivatives and 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione, particularly the presence of a substituted pyrazole ring linked to the purine core, suggests that the target compound might also interact with the A2B adenosine receptor.
22. 8-(3-hydroxy-1-methyl-1H-pyrazol-5-yl)-xanthine (Compound 80)Compound Description: This compound demonstrates high affinity for the A2B adenosine receptor and good selectivity over other adenosine receptor subtypes. []Relevance: Although structurally simpler than 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione, Compound 80's potent and selective A2B adenosine receptor binding highlights the importance of the pyrazole ring linked to the purine core for this activity. This suggests that the target compound, with its more complex substitutions, might also interact with the A2B adenosine receptor.
23. 2-(3,4-dimethoxyphenyl)-N-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]acetamide (29b, MRE2028F20)Compound Description: This 8-pyrazolo-1,3-dipropyl-1H-purine-2,6-dione derivative exhibits high affinity for the adenosine A2B receptor and very good selectivity over other adenosine receptor subtypes. []Relevance: The structural similarity, especially the 8-pyrazolo-1,3-dipropyl-1H-purine-2,6-dione core, between MRE2028F20 and 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione suggests that the latter might also exhibit affinity for the A2B adenosine receptor.
24. N-benzo[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (62b, MRE2029F20)Compound Description: This 8-pyrazolo-1,3-dipropyl-1H-purine-2,6-dione derivative exhibits high affinity for the adenosine A2B receptor and very good selectivity over other adenosine receptor subtypes. []Relevance: The structural similarity, especially the 8-pyrazolo-1,3-dipropyl-1H-purine-2,6-dione core, between MRE2029F20 and 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione suggests that the latter might also exhibit affinity for the A2B adenosine receptor.
25. N-(3,4-dimethoxyphenyl)-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (72b, MRE2030F20)Compound Description: This 8-pyrazolo-1,3-dipropyl-1H-purine-2,6-dione derivative exhibits high affinity for the adenosine A2B receptor and very good selectivity over other adenosine receptor subtypes. []Relevance: The structural similarity, especially the 8-pyrazolo-1,3-dipropyl-1H-purine-2,6-dione core, between MRE2030F20 and 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione suggests that the latter might also exhibit affinity for the A2B adenosine receptor.
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